N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its complex structure, which includes a naphthyridine core, a methoxyphenyl group, and a carboxamide functionality. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxyphenyl isocyanate with a suitable naphthyridine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane, with the use of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the naphthyridine core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative.
Scientific Research Applications
Chemistry: In chemistry, N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .
Medicine: In medicine, this compound is being investigated for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine
- 2-methoxyphenyl isocyanate
- 2-methoxyphenyl acetamide derivatives
Comparison: Compared to these similar compounds, N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its unique naphthyridine core, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-15-11(6-5-9-18-15)10-12(17(20)22)16(21)19-13-7-3-4-8-14(13)23-2/h3-10H,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDQCNASBWVBSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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